N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide
CAS No.: 170930-46-8
Cat. No.: VC5209575
Molecular Formula: C13H16N2O2
Molecular Weight: 232.283
* For research use only. Not for human or veterinary use.
![N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide - 170930-46-8](/images/structure/VC5209575.png)
Specification
CAS No. | 170930-46-8 |
---|---|
Molecular Formula | C13H16N2O2 |
Molecular Weight | 232.283 |
IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide |
Standard InChI | InChI=1S/C13H16N2O2/c1-17-9-13(16)14-7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,15H,6-7,9H2,1H3,(H,14,16) |
Standard InChI Key | IWUPERDFXYTEGN-UHFFFAOYSA-N |
SMILES | COCC(=O)NCCC1=CNC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Analysis
Basic Physicochemical Properties
N-[2-(1H-Indol-3-yl)ethyl]-2-methoxyacetamide is defined by the following properties:
Property | Value |
---|---|
CAS Number | 170930-46-8 |
Molecular Formula | |
Molecular Weight | 232.283 g/mol |
IUPAC Name | N-[2-(1H-Indol-3-yl)ethyl]-2-methoxyacetamide |
SMILES | COCC(=O)NCCC1=CNC2=CC=CC=C21 |
InChI Key | IWUPERDFXYTEGN-UHFFFAOYSA-N |
The compound’s structure features a planar indole moiety (a bicyclic aromatic system with a pyrrole ring fused to benzene) connected to a methoxyacetamide group through a two-carbon ethyl spacer. This configuration enables potential interactions with biological targets, particularly serotonin receptors and enzymes involved in neurotransmitter synthesis.
Synthesis and Analytical Characterization
Synthetic Routes
While no direct synthesis protocols for N-[2-(1H-Indol-3-yl)ethyl]-2-methoxyacetamide are published, analogous indole derivatives are typically prepared via:
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Nucleophilic substitution: Indole’s C3 position reacts with electrophiles like ethyl acetoacetate under Lewis acid catalysis (e.g., InCl3) .
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Amidation: Coupling indole-ethylamine intermediates with methoxyacetyl chloride in the presence of coupling agents (e.g., DCC).
A representative approach for related compounds involves refluxing 5-hydroxy-1-methylindole with excess ethyl acetoacetate and InCl3, yielding cyclopenta[b]indole scaffolds in ~30–36% yields . Similar conditions could theoretically apply to N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide by substituting appropriate starting materials.
Spectroscopic Data
Although spectral data for the exact compound are unavailable, related structures exhibit:
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1H NMR: Indole NH protons at δ 8.92 (s, 1H), aromatic protons between δ 6.5–7.6, and methoxy groups at δ 3.2–3.5 .
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13C NMR: Carbonyl carbons (amide, ester) at δ 165–175, methoxy carbons at δ 55–60, and indole carbons at δ 110–140 .
Hazard Category | Effects |
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Skin Irritation | Inflammation, itching, redness |
Eye Irritation | Redness, pain, corneal damage |
Respiratory Toxicity | Lung irritation upon inhalation |
These findings underscore the need for strict safety protocols (gloves, goggles) during handling .
Research Applications and Future Directions
Current Applications
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Neurological Research: As a serotonin analog, this compound could probe 5-HT receptor subtypes in mood disorders.
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Immunology: SPR inhibition may modulate autoimmune responses by regulating BH4-dependent T-cell pathways.
Knowledge Gaps and Opportunities
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Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry approaches.
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Target Validation: Screen against SPR, monoamine oxidases, and tryptophan hydroxylase.
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In Vivo Studies: Assess pharmacokinetics and efficacy in neuropathic pain or depression models.
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